2-(Allylsulfanyl)-4-(1-pyrrolidinyl)thieno[3,2-d]pyrimidine
Description
Properties
IUPAC Name |
2-prop-2-enylsulfanyl-4-pyrrolidin-1-ylthieno[3,2-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3S2/c1-2-8-18-13-14-10-5-9-17-11(10)12(15-13)16-6-3-4-7-16/h2,5,9H,1,3-4,6-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLZGYLCWGUHVSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCSC1=NC2=C(C(=N1)N3CCCC3)SC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Allylsulfanyl)-4-(1-pyrrolidinyl)thieno[3,2-d]pyrimidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thieno[3,2-d]pyrimidine Core: This step involves the cyclization of appropriate starting materials under acidic or basic conditions to form the thieno[3,2-d]pyrimidine core.
Introduction of the Allylsulfanyl Group: The allylsulfanyl group is introduced via nucleophilic substitution reactions, often using allyl halides and thiol derivatives.
Attachment of the Pyrrolidinyl Group: The pyrrolidinyl group is attached through amination reactions, typically using pyrrolidine and suitable coupling agents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(Allylsulfanyl)-4-(1-pyrrolidinyl)thieno[3,2-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: The allylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions, particularly at the pyrimidine ring, using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrimidinyl nitrogen, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, thiol derivatives.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced pyrimidine derivatives.
Substitution: Alkylated or thiolated derivatives.
Scientific Research Applications
2-(Allylsulfanyl)-4-(1-pyrrolidinyl)thieno[3,2-d]pyrimidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its interactions with various biological macromolecules, including proteins and nucleic acids.
Medicine: Investigated as a potential therapeutic agent, particularly as an inhibitor of enzymes and receptors involved in cancer and other diseases.
Industry: Utilized in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-(Allylsulfanyl)-4-(1-pyrrolidinyl)thieno[3,2-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, inhibiting their activity and thereby modulating various biological pathways. For example, it may inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Anticancer Activity
- EGFR/ErbB2 Inhibition: Pyrrolidinyl-acetylenic derivatives (e.g., compound 152) show dual EGFR/ErbB2 inhibition (IC50: 14–90 nM), outperforming non-acetylenic analogs. The allylsulfanyl group may shift selectivity toward other kinases .
- ALK Inhibition: Thieno[3,2-d]pyrimidines with pyrrolidinyl groups (e.g., compound IIB-2) inhibit ALK mutants (EML4-ALK G1202R IC50: 37 nM), highlighting the scaffold’s adaptability to resistant targets. The allylsulfanyl group’s role in ALK binding remains unexplored but warrants investigation .
Antimicrobial Activity
- 4-Aminothiophene derivatives: These exhibit broad-spectrum antibacterial activity, though thieno[3,2-d]pyrimidines are less explored compared to thieno[2,3-d]pyrimidines .
- Pyridothienopyrimidines: Derivatives with fused pyridine rings demonstrate DNA gyrase inhibition, suggesting that structural expansion (e.g., adding allylsulfanyl) could enhance antimicrobial potency .
Anticonvulsant Activity
- 2-Alkoxy-4-triazolyl derivatives: Compounds like 7a–d show efficacy in maximal electroshock (MES) tests, but replacing triazole with imidazole reduces activity.
Data Tables
Table 1: Kinase Inhibition Profiles of Selected Thieno[3,2-d]pyrimidines
Table 2: Antimicrobial Activity of Thienopyrimidine Derivatives
| Compound Type | Target Organism | MIC (μg/mL) | Key Feature | Reference |
|---|---|---|---|---|
| 4-Aminothiophene derivative | S. aureus | 8–16 | Free NH2 at 4-position | |
| Pyridothienopyrimidine | E. coli | 4–8 | Fused pyridine ring |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
